tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate
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Overview
Description
tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate typically involves the following steps:
Formation of the Triazole Ring:
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The final step involves the reaction of the brominated triazole with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Various substituted triazoles.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- tert-butyl N-(5-bromo-3-methoxypyridin-2-yl)carbamate
- tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-butyl N-(2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness:
- Structural Features: The presence of the triazole ring and the specific positioning of the bromine atom make it unique compared to other carbamates.
- Reactivity: The compound’s reactivity is influenced by the electronic properties of the triazole ring and the bromine atom.
- Applications: Its potential applications in diverse fields such as medicinal chemistry, material science, and agriculture set it apart from other similar compounds.
Biological Activity
Tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a triazole ring, along with a bromine substituent and a carbamate group, enhances its reactivity and biological profile. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Triazole moiety : Known for antifungal properties.
- Bromine substituent : Enhances reactivity.
- Carbamate group : Contributes to biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the triazole ring through cycloaddition reactions.
- Bromination at the 5-position.
- Attachment of the tert-butyl carbamate group.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
Antifungal Properties
The triazole ring is well-documented for its antifungal activity. Compounds with triazole structures have been used extensively in treating fungal infections due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .
Anticancer Potential
Recent studies suggest that compounds similar to this compound exhibit promising anticancer activities. The mechanisms observed include:
- Induction of apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer).
- Cell cycle arrest in the G0/G1 phase, leading to decreased proliferation .
A comparative study on various triazole derivatives revealed that modifications to the triazole structure could enhance cytotoxicity against specific cancer cells .
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Interaction with Biological Targets : The compound can interact with enzymes or receptors involved in cell signaling pathways.
- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives induce late apoptosis or necrosis in targeted cancer cells .
- Antioxidant Activity : Some studies suggest potential antioxidant effects that may protect against oxidative stress in cells .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives:
-
A Study on Anticancer Activity : A series of triazole compounds were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated significant pro-apoptotic effects in A549 cells with some derivatives showing over 80% late apoptosis .
Compound Cancer Cell Line % Induction of Late Apoptosis Compound A A549 82% Compound B HCT116 93% - Antifungal Evaluation : In vitro tests demonstrated that triazole derivatives exhibit strong antifungal activity against Candida species, confirming their potential as therapeutic agents .
Properties
Molecular Formula |
C8H13BrN4O2 |
---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-methyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-6-5(9)11-13(4)12-6/h1-4H3,(H,10,12,14) |
InChI Key |
PKNBTDZFDIQMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(N=C1Br)C |
Origin of Product |
United States |
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